

High-performance liquid chromatography (HPLC) methods for PCB congeners

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichlorobiphenyl

Cat. No.: B164877

[Get Quote](#)

An increasing demand for environmental monitoring necessitates robust analytical methods for persistent organic pollutants like Polychlorinated Biphenyls (PCBs). While gas chromatography (GC) is the traditional method for PCB analysis, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly in laboratories where GC instrumentation is not readily available.^[1] This document provides detailed application notes and protocols for the determination of PCB congeners using HPLC, intended for researchers, scientists, and professionals in drug development and environmental analysis.

Application Note: Analysis of PCB Congeners by HPLC-UV

Introduction

Polychlorinated biphenyls (PCBs) are a class of 209 synthetic organic compounds (congeners) that are environmentally persistent and pose significant health risks.^{[2][3]} Monitoring these compounds in various matrices such as soil, water, and biological tissues is crucial. This application note describes a method for the separation of PCB congeners using a C18 reversed-phase HPLC column with UV detection. The method is suitable for the analysis of commercial PCB mixtures and environmental samples.

Chromatographic Conditions

A Thermo Scientific Accela UHPLC system with a UV detector is a suitable instrumentation for this analysis.[1] The separation can be achieved on an Accucore C18 column (150 x 2.1 mm, 2.6 μ m), which utilizes Core Enhanced Technology for fast and efficient separations at lower backpressures compared to sub-2 μ m columns.[1]

Table 1: HPLC Instrumentation and Conditions

Parameter	Value
Instrumentation	Thermo Scientific Accela UHPLC system or equivalent
Column	Accucore C18, 2.6 μ m, 150 x 2.1 mm
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient	See Table 2
Flow Rate	0.4 mL/min
Column Temperature	30°C
UV Detection	205 nm
Injection Volume	10 μ L

Table 2: Mobile Phase Gradient Program

Time (minutes)	% Mobile Phase A (Water)	% Mobile Phase B (Acetonitrile)
0.0	50	50
8.0	30	70
15.0	5	95
20.0	5	95
20.1	50	50
25.0	50	50

Quantitative Data

While comprehensive HPLC-specific quantitative data for all 209 PCB congeners is limited in published literature, Table 3 provides indicative limits of detection (LOD) for selected PCBs in water using HPLC with Diode Array Detection (DAD). It is important to note that GC-based methods typically offer lower detection limits for PCB analysis.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 3: Limits of Detection (LOD) for Selected PCBs in Water by HPLC-DAD[\[1\]](#)

PCB Congener	LOD (ng/L)
PCB 28	44
PCB 52	52
PCB 101	60
PCB 138	65
PCB 153	70

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples for HPLC Analysis

This protocol describes the extraction of PCBs from water samples using liquid-liquid extraction (LLE).

Materials:

- 1 L water sample
- Dichloromethane (DCM), HPLC grade
- Hexane, HPLC grade
- Anhydrous sodium sulfate
- Separatory funnel (2 L)
- Rotary evaporator
- Nitrogen blowdown apparatus
- Graduated vials

Procedure:

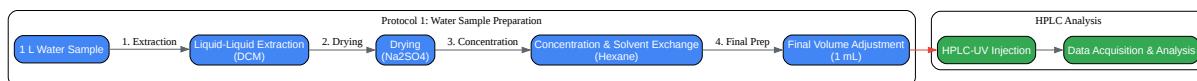
- Pour the 1 L water sample into a 2 L separatory funnel.
- Add 60 mL of DCM to the separatory funnel, cap, and shake vigorously for 2 minutes, periodically venting to release pressure.
- Allow the layers to separate. Drain the lower DCM layer into a flask.
- Repeat the extraction twice more with fresh 60 mL portions of DCM, combining the extracts.
- Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
- Concentrate the extract to approximately 1-3 mL using a rotary evaporator.^[7]
- Add 10 mL of hexane and re-concentrate to 1-3 mL to perform a solvent exchange.^[7]

- Quantitatively transfer the concentrated extract to a graduated vial and adjust the final volume to 1 mL using a gentle stream of nitrogen.[7]
- The sample is now ready for HPLC analysis.

Protocol 2: Sample Preparation of Soil Samples for HPLC Analysis

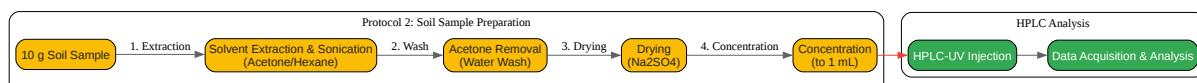
This protocol details the extraction of PCBs from soil samples using solvent extraction and sonication.[8]

Materials:


- 10 g soil sample
- Acetone, HPLC grade
- Hexane, HPLC grade
- Anhydrous sodium sulfate
- Erlenmeyer flask (250 mL)
- Ultrasonic bath
- Horizontal shaker
- Separatory funnel (1 L)
- Kuderna-Danish concentrator or rotary evaporator

Procedure:

- Weigh 10 g of the soil sample into a 250 mL Erlenmeyer flask.
- Add 50 mL of acetone to the flask.
- Place the flask in an ultrasonic bath for 30 minutes to break up soil aggregates.[8]
- Add 50 mL of hexane to the mixture and sonicate for an additional hour.[8]


- Place the flask on a horizontal shaker for at least 30 minutes.
- Allow the solid particles to settle and decant the supernatant into a 1 L separatory funnel.
- Add 400 mL of water to the separatory funnel to remove the acetone by partitioning. Shake and allow the layers to separate. Discard the lower aqueous layer. Repeat the water wash.^[8]
- Dry the remaining hexane extract by passing it through anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish concentrator or rotary evaporator.^[8]
- The sample is now ready for injection into the HPLC system.

Visualizations

[Click to download full resolution via product page](#)

Workflow for HPLC analysis of PCBs in water samples.

[Click to download full resolution via product page](#)

Workflow for HPLC analysis of PCBs in soil samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chromatographyonline.com [chromatographyonline.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. eurofinsus.com [eurofinsus.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- To cite this document: BenchChem. [High-performance liquid chromatography (HPLC) methods for PCB congeners]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b164877#high-performance-liquid-chromatography-hplc-methods-for-pcb-congeners>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com